3,5-Dibromo-2-fluorobenzylamine
Overview
Description
3,5-Dibromo-2-fluorobenzylamine is an organic compound with the chemical formula C7H6Br2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method is the electrophilic aromatic substitution reaction, where benzylamine is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dibromo-2-fluorobenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of an amine group.
3,5-Dibromo-2-fluorobenzoic acid: Contains a carboxylic acid group instead of an amine group.
3,5-Dibromo-2-fluorophenol: Has a hydroxyl group instead of an amine group.
Uniqueness
3,5-Dibromo-2-fluorobenzylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The amine group also provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGHRHRQYYLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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